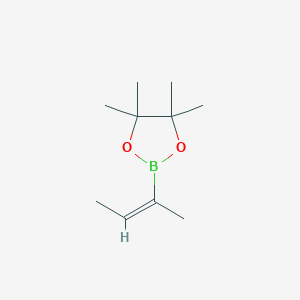

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boron atom within a dioxaborolane ring, which is a five-membered ring containing two oxygen atoms and one boron atom. The presence of the (E)-but-2-en-2-yl group provides additional reactivity and versatility in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an alkene. One common method is the hydroboration of (E)-but-2-en-2-yl with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under mild conditions. The reaction proceeds via the addition of the boron reagent to the double bond of the alkene, followed by cyclization to form the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants. Purification steps, such as distillation or recrystallization, are employed to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The boron atom can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenated compounds or organometallic reagents are often used under mild conditions.

Major Products

Oxidation: Boronic acids or boronates.

Reduction: Borohydrides.

Substitution: Various substituted boron compounds depending on the reagents used.

Applications De Recherche Scientifique

Organic Synthesis

1.1 Cross-Coupling Reactions

This compound acts as a versatile reagent in various cross-coupling reactions, such as Suzuki-Miyaura coupling. It serves as a boron source for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. The presence of the dioxaborolane structure stabilizes the boron atom, enhancing its reactivity in coupling processes .

1.2 Synthesis of Boronates

The compound can be utilized to prepare boronate esters from alcohols and phenols. These boronates are crucial intermediates in organic synthesis and are often used in the preparation of pharmaceuticals and agrochemicals .

Medicinal Chemistry

2.1 Anticancer Agents

Research has shown that derivatives of this compound exhibit anticancer properties. By modifying the compound's structure, scientists can enhance its efficacy against various cancer cell lines . The ability to selectively target cancer cells while minimizing effects on healthy cells is a key area of ongoing research.

2.2 Drug Delivery Systems

The compound's unique chemical properties allow it to be integrated into drug delivery systems. Its boron content can facilitate the transport of therapeutic agents to specific sites within the body, improving treatment outcomes for diseases such as cancer and inflammatory disorders .

Material Science

3.1 Polymer Chemistry

In material science, this compound is used to create functionalized polymers. These polymers can exhibit enhanced mechanical properties and thermal stability due to the incorporation of boron into their structure . The versatility of this compound allows for tailoring materials for specific applications such as coatings and adhesives.

3.2 Nanotechnology

The compound has potential applications in nanotechnology for the development of boron-based nanomaterials. These materials can be used in sensors and electronic devices due to their unique electronic properties and stability under various conditions .

Case Studies

Mécanisme D'action

The mechanism of action of (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation and breaking of bonds, leading to the formation of new carbon-carbon bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(pinacolato)diboron: Another boron-containing compound used in similar reactions.

4,4,5,5-Tetramethyl-2-(vinyl)-1,3,2-dioxaborolane: A similar compound with a vinyl group instead of the (E)-but-2-en-2-yl group.

2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The cis isomer of the compound .

Uniqueness

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific (E)-but-2-en-2-yl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the reaction outcome is required.

Activité Biologique

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with significant potential in various biological applications. Its unique structure and reactivity make it a valuable candidate for research in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 91890-02-7

- Molecular Formula : C14H27BO2

- Molecular Weight : 238.174 g/mol

The biological activity of this compound primarily revolves around its ability to form boronic acid esters. This property is crucial in various biochemical pathways:

- Borylation Reactions : This compound acts as a reagent in the borylation of arenes and other substrates, facilitating the formation of arylboronic esters. This process is essential in organic synthesis and medicinal chemistry for developing new compounds with enhanced biological activity .

- Interaction with Biological Targets : The compound has been studied for its interactions with enzymes and receptors. For instance, it may inhibit specific enzymes involved in metabolic pathways or act as a ligand for biological receptors .

Antiviral Properties

Recent studies have highlighted the potential of this compound as an antiviral agent. For example:

- HCV NS5B Inhibition : Research indicates that derivatives of this compound can inhibit the Hepatitis C virus (HCV) NS5B polymerase. In vitro assays have shown that certain analogs exhibit low micromolar EC50 values against HCV .

Anticancer Activity

The compound's ability to modulate cellular pathways has led to investigations into its anticancer properties:

- Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through various signaling pathways .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing novel derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested against several cancer cell lines and showed promising results in terms of cytotoxicity and selectivity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF7 | 12 | Apoptosis induction |

| B | HeLa | 8 | Cell cycle arrest |

| C | A549 | 15 | Inhibition of migration |

Case Study 2: Antiviral Activity

In another study assessing the antiviral potential of organoboron compounds including (E)-2-(But-2-en-2-y)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane against HCV:

| Compound | EC50 (nM) | Selectivity Index |

|---|---|---|

| D | 50 | >100 |

| E | 30 | >150 |

These findings suggest that modifications to the boron-containing scaffold can enhance antiviral activity while maintaining low toxicity.

Propriétés

IUPAC Name |

2-[(E)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZPWTQUZJEVQF-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C(=C\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20533229 | |

| Record name | 2-[(2E)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91890-02-7 | |

| Record name | 2-[(2E)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-Buten-2-ylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.